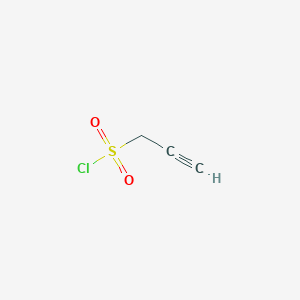

2-Propyne-1-sulfonyl chloride

Description

Significance of Organosulfur Compounds in Chemical Synthesis

Organosulfur compounds are a cornerstone of modern chemical synthesis, valued for their broad utility in constructing new molecular entities. britannica.com These compounds are integral to numerous natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.com The diverse oxidation states of sulfur allow for a rich and varied chemistry, enabling transformations that are often difficult to achieve with other elements. nih.gov For instance, thiols and their derivatives play crucial roles in biological systems and are used as reagents and protective groups in synthesis. britannica.com Sulfonyl chlorides, in particular, are among the most common reagents for installing the sulfonyl group, which can be a protecting group or a precursor to a wide range of other functional groups. researchgate.net The presence of sulfur can influence the electronic and steric properties of a molecule, providing chemists with a powerful tool for fine-tuning reactivity and selectivity in synthetic transformations. youtube.com

Distinctive Reactivity Profile Conferred by the Propargyl and Sulfonyl Chloride Moieties

The chemical behavior of 2-propyne-1-sulfonyl chloride is dictated by the synergistic interplay of its two key functional groups: the propargyl group (containing a terminal alkyne) and the sulfonyl chloride group. The sulfonyl chloride is a highly electrophilic moiety, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reactivity is fundamental in its use for introducing the propargylsulfonyl group into various molecular scaffolds.

Simultaneously, the propargyl group, with its terminal alkyne, provides a versatile handle for a multitude of chemical transformations. kcl.ac.uk Alkynes are well-known participants in a variety of reactions, including cycloadditions, cross-coupling reactions (such as the Sonogashira coupling), and nucleophilic additions. acs.org The presence of the triple bond also allows for the generation of allenyl and propargyl radical intermediates, which can undergo further reactions to form complex structures. uwindsor.ca This dual reactivity makes this compound a bifunctional reagent capable of participating in sequential or one-pot multi-component reactions, significantly enhancing synthetic efficiency.

Evolution of Research Pertaining to Alkyne-Substituted Sulfonyl Chlorides

The study of sulfonyl chlorides has a long history, with their reactions with unsaturated compounds like alkenes and alkynes being a subject of continuous investigation. magtech.com.cn Early research focused on fundamental reactions such as chlorosulfonylation, where the sulfonyl chloride adds across a double or triple bond. researchgate.net More recently, research has evolved to explore more sophisticated and selective transformations catalyzed by transition metals.

The development of metal-catalyzed reactions, particularly with copper and iron, has significantly expanded the synthetic utility of alkyne-substituted sulfonyl chlorides. researchgate.netresearchgate.net These catalysts can promote novel reaction pathways, such as vicinal chloro-thiolation and regio- and stereoselective chlorosulfonylation of alkynes. researchgate.netresearchgate.netacs.org For instance, copper-catalyzed reactions can proceed through a radical process involving a sulfur-centered intermediate. researchgate.netacs.org Furthermore, the use of visible-light photoredox catalysis has emerged as a powerful tool for the halosulfonylation of alkynes, offering mild and efficient reaction conditions. rsc.org This ongoing evolution in catalytic methods continues to unlock new and previously inaccessible synthetic routes utilizing alkyne-substituted sulfonyl chlorides, underscoring their growing importance in organic synthesis.

Properties of this compound

| Property | Value |

| Molecular Formula | C3H3ClO2S uni.lu |

| Molecular Weight | 138.57 g/mol sigmaaldrich.com |

| IUPAC Name | prop-2-yne-1-sulfonyl chloride uni.lu |

| Physical Form | Liquid sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

| InChI Key | UQIBXRSXIGQTRE-UHFFFAOYSA-N uni.lu |

Properties

IUPAC Name |

prop-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIBXRSXIGQTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32623-88-4 | |

| Record name | prop-2-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Propyne 1 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Functionality

The sulfonyl chloride group (-SO₂Cl) is the primary center of electrophilicity in the 2-propyne-1-sulfonyl chloride molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron deficiency on the sulfur atom, making it a hard electrophile susceptible to attack by a wide array of nucleophiles.

The strong electron-withdrawing nature of the sulfonyl group polarizes the sulfur-chlorine bond, rendering the chlorine atom a good leaving group. This inherent reactivity is central to the synthetic utility of sulfonyl chlorides in general. The reaction mechanism for nucleophilic substitution at the sulfonyl center is generally considered to be a concerted Sɴ2-like process. In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. Subsequently, the chloride ion is expelled, resulting in the formation of a new bond between the sulfur and the nucleophile.

The electrophilicity of the sulfur atom in this compound is a key determinant of its reactivity, driving reactions with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.

Nucleophilic Properties of the Terminal Alkyne Moiety

In contrast to the electrophilic sulfonyl chloride group, the terminal alkyne moiety (C≡CH) of this compound can exhibit nucleophilic character. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic. In the presence of a strong base, this proton can be abstracted to form a propargylide anion. This acetylide is a potent nucleophile due to the concentration of electron density on the terminal carbon atom.

The formation of this nucleophilic species opens up a different avenue of reactivity for this compound, allowing it to participate in reactions where it acts as the attacking species. For instance, the propargylide anion can engage in nucleophilic substitution reactions with alkyl halides or in nucleophilic addition reactions with carbonyl compounds. This dual reactivity, stemming from the presence of both a strong electrophilic center and a potential nucleophilic site, underscores the synthetic versatility of this compound.

Reactions with Nucleophilic Reagents

The electrophilic sulfur atom of the sulfonyl chloride group is the primary site of reaction with a variety of nucleophiles. These reactions are fundamental to the application of this compound in the synthesis of diverse organic compounds.

Formation of Sulfonamides via Amine Reactivity

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted sulfonamides. This reaction, a cornerstone of medicinal chemistry, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the departure of the chloride leaving group.

The reaction can be represented as follows:

R-NH₂ + ClSO₂CH₂C≡CH → R-NHSO₂CH₂C≡CH + HCl

Where R represents an alkyl or aryl group.

The resulting propargyl sulfonamides are valuable synthetic intermediates that can undergo further transformations at the alkyne terminus.

Generation of Sulfonate Esters through Alcoholysis

In a similar fashion to its reaction with amines, this compound reacts with alcohols in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to form sulfonate esters. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.

The general reaction is:

R-OH + ClSO₂CH₂C≡CH → R-OSO₂CH₂C≡CH + HCl

Where R represents an alkyl or aryl group.

This transformation is a common method for converting an alcohol into a good leaving group (sulfonate), which can then be displaced in subsequent nucleophilic substitution reactions. The propargyl sulfonate esters formed are themselves useful alkylating agents and precursors for more complex molecules.

Hydrolysis Pathways and Transient Intermediates

The reaction of this compound with water leads to its hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid. The mechanism of hydrolysis for sulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (Sɴ2) pathway.

ClSO₂CH₂C≡CH + 2H₂O → HOSO₂CH₂C≡CH + H₃O⁺ + Cl⁻

The rate of hydrolysis can be influenced by factors such as solvent polarity and temperature. While the direct hydrolysis of this compound is a competing reaction in many of its applications, understanding its mechanism is crucial for optimizing reaction conditions to favor the desired product formation.

Intramolecular Cyclization to β-Sultones and Subsequent Ring-Opening Reactions

The presence of the propargyl group in this compound allows for the potential of intramolecular cyclization reactions to form strained four-membered heterocyclic compounds known as β-sultones. This transformation is a key step in certain synthetic methodologies. The formation of β-sultones can be promoted under specific conditions, leading to intermediates that are themselves valuable for further synthetic elaboration.

β-Sultones are known to be reactive electrophiles due to the significant ring strain of the four-membered ring. This reactivity can be harnessed in subsequent ring-opening reactions. Nucleophilic attack on the β-sultone ring can proceed at either the carbon or sulfur atom, leading to a variety of functionalized sulfonic acid derivatives. The regioselectivity of the ring-opening is often dependent on the nature of the nucleophile and the reaction conditions. For instance, β-sultones with α-CH₂ groups can be prone to rearrangement, yielding mixtures of isomeric sulfonic acids or larger γ- and δ-sultones. acs.org

Formation and Reactivity of Sulfene (B1252967) Intermediates in Base-Promoted Systems

In the presence of a base, this compound, like other alkanesulfonyl chlorides possessing an α-hydrogen, can undergo dehydrochlorination to form a highly reactive intermediate known as a sulfene (propadienylsulfene). iupac.orgcore.ac.uk This elimination reaction is a cornerstone of sulfonyl chloride chemistry and opens up a unique avenue of reactivity. The formation of the sulfene intermediate is often the rate-determining step in these base-promoted reactions. core.ac.uk

The general mechanism involves the abstraction of a proton from the carbon adjacent to the sulfonyl group by a base (typically a tertiary amine like triethylamine), followed by the expulsion of the chloride ion. iupac.orgcore.ac.uk

Mechanism of Sulfene Formation:

Step 1: A base abstracts the acidic proton from the C-1 position of this compound.

Step 2: The resulting carbanion undergoes rapid elimination of the chloride ion.

Step 3: The propadienylsulfene intermediate is formed.

Sulfenes are potent electrophiles and will react rapidly with a wide range of nucleophiles and electrophiles present in the reaction mixture. This high reactivity makes them useful for the synthesis of a variety of sulfur-containing compounds. For example, they can be trapped by alcohols to form sulfonic acid esters or by amines to yield sulfonamides. core.ac.uk The specific products formed are dependent on the trapping agent used in the reaction system.

Radical Reaction Pathways and Their Mechanisms

This compound is an effective precursor for generating sulfonyl radicals, which are key intermediates in numerous synthetic transformations. magtech.com.cn These radical pathways provide powerful methods for the formation of carbon-sulfur and carbon-carbon bonds.

Generation and Reactivity of Sulfonyl Radicals

Propargylsulfonyl radicals can be generated from this compound through several methods. A common approach involves single-electron transfer (SET) from a transition metal catalyst or via photoredox catalysis. organic-chemistry.orgresearchgate.net The homolytic cleavage of the sulfur-chlorine bond is facilitated by these methods, leading to the formation of the desired sulfonyl radical and a chlorine radical.

Once generated, the sulfonyl radical is a versatile intermediate. Its primary mode of reactivity involves addition to unsaturated systems like alkenes and alkynes. nih.gov This addition generates a new carbon-centered radical, which can then participate in further reactions, such as atom transfer, cyclization, or coupling with other radical species. mahidol.ac.th The reactivity of sulfonyl radicals allows for their participation in cascade reactions, enabling the rapid construction of complex molecular architectures. rsc.org

Carbosulfonylation Reactions with Alkynes

Carbosulfonylation of alkynes is a powerful difunctionalization reaction that introduces both a sulfonyl group and a carbon-based fragment across the carbon-carbon triple bond in a single step. nih.govnih.gov This process is highly valuable for synthesizing complex, functionalized alkyl sulfones. chemrxiv.org When using this compound, the reaction would involve the addition of the propargylsulfonyl radical and another carbon-based radical to an alkyne substrate.

The general mechanism, often initiated by photoredox or transition metal catalysis, can be described as follows:

Generation of the propargylsulfonyl radical from this compound.

Addition of the sulfonyl radical to the alkyne, forming a vinyl radical intermediate.

The vinyl radical is then trapped by a carbon-centered radical (generated from a suitable precursor like a carboxylic acid or an organoboronic acid) to form the final carbosulfonylated product. nih.govchemrxiv.org

This three-component reaction strategy allows for significant molecular diversity in the resulting vinyl sulfone products. nih.gov

Halosulfonylation of Alkynes, Including Chlorosulfonylation

Halosulfonylation, and specifically chlorosulfonylation, is a difunctionalization reaction where a sulfonyl group and a halogen atom are added across an alkyne. nih.govnih.gov Using this compound as the reagent allows for the simultaneous introduction of a propargylsulfonyl group and a chlorine atom. This reaction provides direct access to β-chlorovinyl sulfones, which are valuable synthetic intermediates. nih.govscispace.com

The mechanism is typically a radical chain process:

Initiation: A radical initiator (e.g., a transition metal catalyst or light) generates the propargylsulfonyl radical from this compound. nih.gov

Propagation:

The propargylsulfonyl radical adds to the alkyne to produce a vinyl radical intermediate.

This vinyl radical abstracts a chlorine atom from another molecule of this compound, yielding the β-chlorovinyl sulfone product and regenerating the propargylsulfonyl radical to continue the chain. nih.gov

The stereoselectivity of the addition (syn or anti) can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Transition Metal-Catalyzed Radical Processes (e.g., Iron, Iridium, Copper, Silver Catalysis)

Transition metals are extensively used to catalyze radical reactions involving sulfonyl chlorides due to their ability to facilitate single-electron transfer (SET) processes. nih.govntu.edu.sgdntb.gov.ua

Iron Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. researchgate.net Iron(II) can initiate radical formation by reducing the sulfonyl chloride to generate a sulfonyl radical and iron(III) chloride. nih.gov The in-situ generated iron(III) chloride can then act as a chlorine atom donor to trap vinyl radical intermediates, which can provide high (E)-selectivity in chlorosulfonylation reactions. nih.govresearchgate.net Iron salts can also catalyze the generation of sulfonyl radicals from other precursors like sulfonylhydrazides. nih.gov

Iridium Catalysis: Iridium-based photoredox catalysts are highly effective for generating sulfonyl radicals under mild conditions using visible light. organic-chemistry.orgresearchgate.net The excited state of the iridium catalyst can reduce the sulfonyl chloride via SET to generate the sulfonyl radical, which can then engage in various coupling reactions. organic-chemistry.orgnih.gov This method is particularly useful in multicomponent reactions like carbosulfonylations. researchgate.net

Copper Catalysis: Copper catalysts are widely employed in reactions of sulfonyl chlorides. rsc.orgrsc.orgelsevierpure.com Copper(I) species can react with sulfonyl chlorides to generate sulfonyl radicals and copper(II) species. nih.gov This methodology has been successfully applied to the chlorosulfonylation of alkynes, where copper powder can act as both the radical initiator and a source of the catalytically active CuCl species. scispace.comnih.gov Copper catalysis is also effective in radical cascade cyclizations. rsc.orgnih.gov

Silver Catalysis: Silver salts, such as silver nitrate (B79036) or silver carbonate, are effective promoters for radical reactions. nih.govunipv.it Silver(I) can act as a SET oxidant to generate radicals from precursors like carboxylic acids or can promote the formation of sulfonyl radicals from sodium sulfinates. nih.govnih.gov These silver-promoted reactions are efficient for creating C-S bonds under mild conditions. nih.gov

Below is a table summarizing the role of different transition metals in catalyzing radical reactions involving sulfonyl chlorides.

| Metal Catalyst | Role in Radical Generation | Typical Reactions | Reference(s) |

| Iron (Fe) | Reduces sulfonyl chloride via SET; Fe(III) can act as a chlorine donor. | Chlorosulfonylation, Desulfinylative Cross-Coupling | nih.govnih.govresearchgate.netnih.gov |

| Iridium (Ir) | Acts as a photoredox catalyst to reduce sulfonyl chlorides under visible light. | Sulfonylation of Olefins, Carbosulfonylation | organic-chemistry.orgresearchgate.netnih.gov |

| Copper (Cu) | Cu(I) reduces sulfonyl chlorides via SET; can initiate atom transfer radical addition (ATRA). | Chlorosulfonylation, Sulfonylation/Cyclization | rsc.orgscispace.comnih.govrsc.org |

| Silver (Ag) | Promotes radical formation from sulfinates and other precursors via SET. | Radical Sulfonylation | nih.govunipv.itnih.gov |

Role of Propargyl and Allenyl Radical Intermediates

In the realm of radical chemistry, the reactivity of this compound is significantly influenced by the formation of propargyl and allenyl radical intermediates. These species are crucial in understanding the compound's reaction pathways. The propargyl radical is in equilibrium with its isomeric form, the allenyl radical, through tautomerization. researchgate.net This dynamic relationship allows for diverse reactivity, enabling the formation of both propargyl and allene-containing products depending on the reaction conditions and substrates. researchgate.net The transformation between the propargyl (I) and allenyl (II) forms expands the synthetic utility of the parent compound, as either radical can function as the key intermediate in subsequent bond-forming steps. nih.gov Mechanistic studies have shown that the generation of these radicals can be initiated by various methods, leading to their participation in complex reaction cascades. The stability and reactivity of these intermediates are central to controlling the regioselectivity of the final products. researchgate.net

Application as Initiators in Atom Transfer Radical Polymerization (ATRP)

This compound serves as a functional initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. cmu.edu In ATRP, the process is initiated by an organic halide in the presence of a transition metal complex, which reversibly activates and deactivates the propagating polymer chain through a halogen atom transfer. nih.gov The sulfonyl chloride group in this compound provides the necessary activated halogen atom to initiate the polymerization of various monomers like styrenes, acrylates, and methacrylates. cmu.edunih.gov

The key advantage of using this compound as an initiator is the incorporation of a terminal propargyl group onto the polymer chain. nih.gov This alkyne functionality serves as a versatile handle for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allowing for the synthesis of block copolymers, star polymers, and polymer-biomolecule conjugates. nih.gov The polymerization proceeds with molecular weights predetermined by the monomer-to-initiator ratio and typically results in polymers with low polydispersity indices (PDI). cmu.edu

| Feature | Description |

| Initiator Type | Functional Organic Halide |

| Active Group | -SO₂Cl |

| Introduced Functionality | Terminal Alkyne (Propargyl group) |

| Controlled Process | Yes (Reversible activation/deactivation) |

| Common Monomers | Styrenes, Acrylates, Methacrylates, Acrylonitrile |

| Post-Modification | "Click" Chemistry (e.g., Azide-Alkyne Cycloaddition) |

Cross-Coupling Transformations

As an active electrophile, this compound is a valuable substrate in transition metal-catalyzed cross-coupling reactions. sioc-journal.cn A significant application involves desulfurative cross-coupling, where the sulfonyl chloride group is extruded as sulfur dioxide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the propargylic position. sioc-journal.cn These reactions are typically catalyzed by palladium or nickel complexes and can be coupled with a wide range of nucleophilic partners. sioc-journal.cnresearchgate.net

The versatility of these transformations allows for the coupling of the propargyl moiety with organometallic reagents (e.g., organozincs, organoborons), alkenes, and alkynes. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, ligand, and solvent, are critical for achieving high yields and selectivity. This methodology provides a direct route to functionalized alkynes, which are important building blocks in organic synthesis.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura type | Aryl/Vinyl Boronic Acids | Palladium-based | C(sp)-C(sp²) |

| Heck type | Alkenes | Palladium-based | C(sp)-C(sp²) |

| Sonogashira type | Terminal Alkynes | Palladium/Copper | C(sp)-C(sp) |

| Negishi type | Organozinc Reagents | Nickel or Palladium | C(sp)-C(sp³/sp²) |

Polymerization Chemistry

The primary role of this compound in polymerization chemistry is as a functional initiator for controlled radical polymerization, most notably ATRP, as detailed previously. cmu.edu Its use facilitates the synthesis of well-defined polymers where the propargyl group is located at one end of the polymer chain. nih.gov This terminal alkyne is crucial for creating more complex macromolecular architectures. For instance, polymers initiated with this compound can be "clicked" onto other polymer chains that have a complementary azide (B81097) functionality, yielding well-defined block copolymers. nih.gov This approach offers precise control over the final polymer structure, which is essential for applications in materials science and nanotechnology.

Conjugate Addition Reactions

While this compound does not directly participate as a substrate in conjugate addition, it is a precursor to molecules that are excellent Michael acceptors. bham.ac.uk The reaction of this compound with nucleophiles such as amines or thiols yields propargyl sulfonamides and propargyl sulfonates, respectively. The resulting propargyl sulfone derivatives are highly activated alkynes due to the strong electron-withdrawing nature of the sulfonyl group.

These activated alkynes readily undergo 1,4-conjugate addition (Michael addition) with a variety of soft nucleophiles. wikipedia.orglibretexts.org This two-step sequence provides a powerful method for constructing complex molecules. The addition of nucleophiles like thiols, amines, and enolates to the propargyl sulfone system is a highly efficient bond-forming strategy. libretexts.orgyoutube.com

| Nucleophile | Product of Conjugate Addition |

| Thiols (R-SH) | β-Thio-vinyl sulfone |

| Amines (R₂NH) | β-Amino-vinyl sulfone (Enaminone) |

| Enolates | β-Alkylated vinyl sulfone |

| Cyanide (CN⁻) | β-Cyano-vinyl sulfone |

Cycloaddition Reactions

The propargyl group installed by this compound is a key functional handle for various cycloaddition reactions. The alkyne moiety can participate as a 2π-electron component in several important transformations. The most prominent application is the copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This [3+2] cycloaddition reaction with an azide-functionalized molecule proceeds with high efficiency and specificity to form a stable 1,2,3-triazole ring. This reaction is widely used in bioconjugation, materials science, and drug discovery.

Beyond CuAAC, the alkyne can also participate in other cycloaddition pathways, such as Diels-Alder reactions (as a dienophile, especially when further activated) and other metal-catalyzed or thermal [2+2+2] cycloadditions to form aromatic rings. The ability to engage in these powerful ring-forming reactions makes this compound a valuable building block for introducing a versatile chemical handle for the synthesis of complex cyclic and heterocyclic systems.

Applications of 2 Propyne 1 Sulfonyl Chloride in Advanced Organic Synthesis

Utility as a Versatile Building Block for Elaborate Organic Architectures

The dual functionality of 2-propyne-1-sulfonyl chloride renders it a highly versatile building block for the synthesis of intricate organic molecules. The sulfonyl chloride group readily reacts with a wide array of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonates, and thioesters, respectively. molport.com This reactivity allows for the straightforward introduction of the propargylsulfonyl motif into various molecular scaffolds.

The terminal alkyne functionality provides a handle for further elaboration through a variety of powerful synthetic transformations. These include copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. This enables the covalent linking of the propargylsulfonyl unit to other molecular fragments, facilitating the assembly of complex and elaborate architectures. For instance, the propargylation of sulfonamides using related propargyl halides has been employed in the synthesis of functionalized materials through subsequent click reactions. researchgate.net

The combination of these two reactive sites in a single molecule allows for sequential or one-pot multi-component reactions, providing rapid access to molecular diversity. The propargyl group itself is a key functional group in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. sltchemicals.com

Synthesis of Sulfur-Containing Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various sulfur-containing heterocyclic systems. The electrophilic nature of the sulfonyl chloride and the reactivity of the alkyne group can be harnessed in cyclization reactions to form novel ring structures.

A notable example is the reaction of this compound with α-morpholinostyrene. researchgate.net Depending on the reaction conditions, this transformation can yield different heterocyclic products. In the presence of an equimolar amount of triethylamine (B128534) at 0°C, the reaction produces a four-membered thietane (B1214591) 1,1-dioxide derivative, specifically 4-acetyl-3-phenyl-2H-thietane 1,1-dioxide. researchgate.net Thietane dioxides are of interest in medicinal chemistry and materials science.

By modifying the reaction conditions, such as using an excess of triethylamine at a lower temperature (-30°C), the product distribution can be shifted to favor the formation of a vinylidenethietane 1,1-dioxide. researchgate.net This highlights the tunability of the reactions of this compound to selectively generate different sulfur-containing heterocycles.

Table 1: Synthesis of Thietane Derivatives from this compound researchgate.net

| Reactant | Base (Equivalents) | Temperature (°C) | Major Heterocyclic Product |

|---|---|---|---|

| α-Morpholinostyrene | Triethylamine (1) | 0 | 4-Acetyl-3-phenyl-2H-thietane 1,1-dioxide |

Contributions to Stereoselective Transformations and Chiral Synthesis

While specific literature detailing the direct use of this compound in stereoselective transformations is limited, its functional groups are amenable to such applications. The synthesis of chiral sulfonamides is a well-established field, often involving the reaction of a sulfonyl chloride with a chiral amine or alcohol. mdpi.com In this context, this compound can be reacted with enantiomerically pure amines or alcohols to generate chiral propargyl sulfonamides and sulfonates. These products can then serve as chiral building blocks for more complex stereoselective syntheses.

The alkyne moiety can participate in stereoselective reactions. For example, the reaction of propargyl alcohols with benzeneselenenyl chloride has been shown to proceed in a stereospecific anti-manner. researchgate.net While not a direct example involving this compound, it illustrates the potential for stereocontrol in reactions involving the propargyl group. Furthermore, recent advances in catalysis have enabled enantioselective reactions involving sulfonyl compounds, such as the enantioselective sulfonylalkenylation of alkenes, to produce β-chiral sulfones. acs.org

The development of chiral catalysts could enable stereoselective additions to the alkyne of this compound or stereoselective reactions at the propargylic position, expanding its utility in asymmetric synthesis.

Precursor Role in the Development of Functional Materials

The propargyl group is a key functional handle for the development of advanced functional materials, particularly through the use of click chemistry. The terminal alkyne of this compound can undergo highly efficient and orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. This allows for the facile conjugation of the propargylsulfonyl moiety to polymers, surfaces, and biomolecules that have been functionalized with azide (B81097) groups.

This "click" functionalization is a powerful tool for the creation of new materials with tailored properties. For example, propargyl-functionalized compounds are used in polymer chemistry to enhance reactivity and enable cross-linking, which can improve the mechanical and chemical properties of the resulting materials. sltchemicals.com The sulfonyl group can also impart desirable properties, such as improved thermal stability or specific interactions with other materials.

The versatility of this compound as a precursor allows for its incorporation into a wide range of materials, including specialty polymers, coatings, and electronic materials. sltchemicals.com

Strategic Scaffold for Structure-Activity Relationship (SAR) Investigations

In medicinal chemistry, the systematic modification of a lead compound to understand its interaction with a biological target is known as a structure-activity relationship (SAR) study. The this compound scaffold is well-suited for such investigations.

The sulfonyl chloride group allows for the facile synthesis of a library of sulfonamide derivatives by reacting it with a diverse set of amines. nih.gov The sulfonamide functional group is a common motif in a wide range of biologically active compounds. d-nb.info

The terminal alkyne serves as a versatile point for diversification. Using reactions such as the CuAAC, a wide variety of substituents can be appended to the propargyl core. This allows for the systematic probing of steric and electronic requirements in the binding pocket of a target protein. This dual-functional handle approach enables the rapid generation of a library of analogues for SAR studies, which is crucial for the optimization of lead compounds in drug discovery. nih.govmdpi.com

Table 2: Potential Modifications of the 2-Propyne-1-sulfonyl Scaffold for SAR Studies

| Modification Site | Reaction Type | Potential Added Groups |

|---|---|---|

| Sulfonyl Chloride | Nucleophilic Acyl Substitution | Diverse amines (aliphatic, aromatic, heterocyclic) |

| Alcohols, phenols | ||

| Thiols | ||

| Terminal Alkyne | CuAAC (Click Chemistry) | Azide-containing fragments (e.g., aryl, alkyl, carbohydrate, peptide) |

| Sonogashira Coupling | Aryl or vinyl halides |

Role of 2 Propyne 1 Sulfonyl Chloride in Interdisciplinary Research Domains

Medicinal Chemistry and Pharmaceutical Development

In the realms of medicinal chemistry and drug discovery, 2-propyne-1-sulfonyl chloride serves as a crucial starting material for introducing the propargylsulfonamide moiety into molecules. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, while the propargyl group's terminal alkyne provides a reactive handle for further chemical modifications, most notably through "click chemistry."

Precursor for Sulfonamide-Based Therapeutic Agents

The primary application of this compound in medicinal chemistry is its role as an electrophile in the synthesis of sulfonamides. Sulfonyl chlorides are powerful electrophiles that readily react with primary and secondary amines to form a stable sulfonamide linkage. nih.gov This reaction is a cornerstone of medicinal chemistry for producing a wide array of compounds with diverse pharmacological properties. d-nb.inforesearchgate.net By using this compound, chemists can synthesize N-substituted propargylsulfonamides, embedding the functionally rich alkyne group into the final molecule. The sulfonamide functional group is recognized as an effective bioisostere of the carboxylic group, capable of forming similar hydrogen bond networks while potentially avoiding some drawbacks like metabolic instability or limited membrane permeability. nih.gov

Exploration of Anti-Cancer Activity

The sulfonamide moiety is a key structural feature in many compounds investigated for their anti-cancer properties. nih.gov These compounds can inhibit cancer cell growth, disrupt the cell cycle, and trigger programmed cell death. nih.gov While direct studies on the anti-cancer activity of simple propargylsulfonamides are emerging, the incorporation of a propargyl group into other molecular scaffolds has been shown to yield significant antitumor effects. nih.gov

For instance, research on abietane (B96969) diterpenoids demonstrated that the introduction of a propargyl group led to compounds with high antitumor activity against a panel of human cancer cell lines. nih.gov This highlights the potential of the propargyl functional group in the design of potent anti-cancer agents. Derivatives of this compound are therefore of significant interest for developing new oncological therapeutics.

| Cancer Type | Cell Line Designation |

|---|---|

| Leukemia | CCRF-CEM; SR |

| Non-Small Cell Lung Cancer | NCI-H522 |

| Melanoma | LOX IMVI; MALME-3M |

| Ovarian Cancer | IGROV1 |

| Renal Cancer | 786-0; UO-31 |

Development of Enzyme Inhibitors, e.g., Serine Proteases

Sulfonamide-containing molecules are known to act as inhibitors for various enzyme classes. nih.gov Serine proteases, a family of enzymes crucial in processes ranging from digestion to blood clotting and viral replication, are important therapeutic targets. nih.gov The development of selective inhibitors for these enzymes is an active area of research. nih.gov

This compound is a valuable tool in this context, not necessarily for direct inhibition, but for creating probes to study enzyme activity. The propargyl group it installs is a key component for "click chemistry." nih.gov Researchers can synthesize a propargylsulfonamide-based inhibitor that binds to a target enzyme. The unreacted alkyne can then be "clicked" with an azide-containing reporter molecule (like a fluorescent dye or biotin) to label the enzyme. nih.gov This technique, known as activity-based protein profiling (ABPP), is foundational for identifying the roles of specific serine proteases in disease. nih.gov

Modulation of Cellular Pathways, Including Apoptotic Mechanisms

A primary goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Many successful chemotherapeutic agents function by activating apoptotic pathways. ualberta.ca Research has shown that novel sulfonamide derivatives can induce apoptosis and cause cell cycle arrest in leukemia and other cancer cells. ualberta.ca

The mechanisms often involve the dissipation of the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade. ualberta.canih.gov In some cases, cell death is induced through caspase-independent pathways involving the release of other pro-apoptotic factors from the mitochondria. ualberta.ca While specific studies on propargylsulfonamides are ongoing, their structural similarity to other apoptosis-inducing sulfonamides suggests they may act through similar cellular mechanisms, making them promising candidates for further investigation.

Synthesis of Key Pharmaceutical Intermediates

Perhaps the most significant role of this compound is in the synthesis of versatile pharmaceutical intermediates. The propargylsulfonamides derived from it are not always the final drug product but rather a modular building block for more complex molecules. researchgate.net

The terminal alkyne of the propargyl group is the key functional group for the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a "click reaction." nih.govresearchgate.net This reaction allows for the efficient and specific covalent linking of an alkyne-containing fragment (like a propargylsulfonamide) to an azide-containing fragment. nih.gov This methodology is a powerful tool in drug discovery, enabling the rapid synthesis of large libraries of compounds by joining different molecular building blocks together. nih.govresearchgate.net This strategy, often used in fragment-based drug discovery, accelerates the identification and optimization of new therapeutic leads. alliedacademies.org

Agrochemistry Applications

The sulfonamide functional group is also present in various agrochemicals, including fungicides and herbicides. Research has demonstrated that certain classes of novel sulfonamides possess potent fungicidal activity against significant plant pathogens like Botrytis cinerea. nih.gov Interestingly, studies have found a correlation where compounds with strong fungicidal activity also exhibit good inhibitory activity against human tumor cells, suggesting shared mechanisms of action. nih.gov

While sulfonyl chlorides are generally used as intermediates in the synthesis of agrochemicals, specific applications of this compound in this sector are not extensively documented in current literature. cymitquimica.com However, given the established biological activity of the sulfonamide class and the versatility of the propargyl group, its derivatives represent a potential area for future research and development of new crop protection agents.

Biochemical Research and Chemical Biology

This compound, also known as propargylsulfonyl chloride, is a bifunctional reagent that has become a valuable tool in biochemical and chemical biology research. Its utility stems from the presence of two key reactive groups: a sulfonyl chloride and a terminal alkyne. The sulfonyl chloride group acts as an electrophile that can react with nucleophilic residues on biomolecules, forming a stable covalent bond. nih.govnih.gov The terminal alkyne serves as a versatile chemical handle for subsequent bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This dual functionality allows for the specific tagging and modification of complex biological molecules.

Probes for Site-Specific Biomolecule Modification

The primary application of this compound in this domain is as a chemical probe for the site-specific labeling of proteins. The sulfonyl chloride moiety readily reacts with nucleophilic amino acid side chains, enabling covalent attachment of the propargyl group (which contains the alkyne) to the protein surface. This process effectively installs a bioorthogonal handle onto the protein of interest.

Key amino acid residues targeted by this compound include:

Lysine (B10760008): The ε-amino group of lysine reacts to form a stable sulfonamide linkage.

Tyrosine: The hydroxyl group of tyrosine can be targeted.

Serine and Threonine: The hydroxyl groups of these residues are also potential reaction sites. mdpi.com

Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for such modifications. nih.gov

Once the alkyne-containing probe is attached, it can be used for a variety of downstream applications through click chemistry. nih.gov For instance, an azide-modified fluorescent dye can be "clicked" onto the alkyne-tagged protein, allowing for visualization and tracking in cellular imaging studies. Similarly, other molecules like biotin (B1667282) (for affinity purification), polyethylene (B3416737) glycol (PEG) (for improving solubility and stability), or even other proteins can be attached. nih.govmdpi.com This strategy provides a powerful method for creating precisely modified proteins for research and therapeutic purposes.

Table 1: Site-Specific Protein Modification with this compound

| Target Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |

|---|---|---|

| Lysine | ε-Amino (-NH₂) | Sulfonamide (-SO₂-NH-) |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) |

| Serine / Threonine | Aliphatic Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) |

Facilitation of Studies on Enzyme Mechanisms and Intracellular Processes

By reacting with nucleophilic residues within the active site of an enzyme, this compound can act as an irreversible inhibitor. This covalent modification effectively "tags" active enzyme molecules. The subsequent use of click chemistry to attach a reporter molecule (like a fluorophore or biotin) allows for the detection, isolation, and identification of these tagged enzymes. This technique, a form of activity-based protein profiling (ABPP), is instrumental in studying enzyme function and identifying novel enzyme targets.

This approach helps researchers to:

Identify which enzymes are active under specific cellular conditions.

Map the active sites of enzymes by identifying the specific residue that reacts with the probe.

Screen for and characterize new enzyme inhibitors.

The ability to tag and track proteins and enzymes within their native environment provides valuable insights into complex intracellular processes and signaling pathways.

Influence on Cellular Functions Through Protein and Enzyme Modification

The covalent modification of proteins and enzymes by this compound can directly influence their function, thereby affecting broader cellular processes. For example, if the compound modifies a critical amino acid in an enzyme's active site, it will lead to irreversible inhibition of that enzyme's activity. This can have significant downstream consequences, depending on the role of the enzyme.

Chloride ions (Cl⁻), which are released during the reaction of sulfonyl chlorides, are themselves important signaling molecules that play roles in processes like cell proliferation and cell cycle regulation. nih.govresearchgate.netresearchgate.net Altering protein function through covalent modification can disrupt key cellular pathways, such as:

Signal Transduction: Modifying a kinase or phosphatase can halt a signaling cascade.

Cell Proliferation: Inhibiting enzymes essential for DNA replication or cell division can arrest the cell cycle. researchgate.netresearchgate.net

Metabolism: Blocking a key enzyme in a metabolic pathway can alter the cell's energy production or biosynthetic capabilities.

By observing these functional outcomes, researchers can deduce the roles of specific proteins and enzymes in maintaining cellular homeostasis.

Impact on Gene Expression and Cellular Metabolic Pathways

While direct, widespread impacts on gene expression by this compound are not its primary application, targeted modifications can have specific effects. If the compound modifies a transcription factor or a histone-modifying enzyme, it could alter the expression of specific genes. For instance, inhibiting an enzyme that removes repressive marks from histones could lead to gene silencing.

Similarly, the impact on metabolic pathways is typically a consequence of inhibiting a specific enzyme within that pathway. By using this compound as part of an activity-based profiling platform, researchers can identify key metabolic enzymes that are active or dysregulated in certain disease states, providing valuable information for drug development.

Covalent Interactions with Nucleic Acids (DNA and RNA)

While proteins are the primary target for this compound in biological systems due to the abundance of highly nucleophilic amino acid residues, covalent interactions with nucleic acids are also possible. The nitrogen and oxygen atoms in the bases of DNA and RNA are nucleophilic and can theoretically react with the electrophilic sulfonyl chloride.

However, this reactivity is less exploited compared to protein modification. The phosphate (B84403) backbone of nucleic acids is negatively charged, which can repel the incoming sulfonyl chloride. Nevertheless, the potential for such reactions exists, and under certain conditions, this compound could be used to probe nucleic acid structure and interactions. cambridge.org

Materials Science and Specialty Chemical Production

In materials science, the utility of this compound and related propargyl compounds lies in their ability to functionalize surfaces and polymers. The terminal alkyne group is a key component for "click" chemistry reactions, allowing for the covalent attachment of these molecules onto azide-functionalized surfaces or polymer backbones. Derivatives like propargyl sulfonate are used as additives and brighteners in the electroplating industry, particularly in bright nickel plating baths. mallakchemicals.commahavirexpochem.com In this application, they act as leveling agents and improve the brightness and throwing power of the plating process. mallakchemicals.com

As a specialty chemical, this compound serves as a versatile building block in organic synthesis. organic-chemistry.orgnih.gov The sulfonyl chloride is a powerful electrophile and a good leaving group, while the alkyne provides a handle for a wide range of transformations, making it a valuable intermediate for constructing more complex molecules and pharmaceuticals. nih.govnih.gov

Precursors for Sulfonated Polymer Synthesis

The ability of this compound to introduce sulfonate groups makes it a potential monomer or functionalizing agent in the synthesis of sulfonated polymers. These polymers are of significant interest for applications such as proton exchange membranes in fuel cells and ion-exchange resins. The propargyl group can be incorporated into a polymer backbone and subsequently functionalized or polymerized.

Reagent in Fine Chemical Manufacturing

In the realm of fine chemical manufacturing, this compound serves as a key intermediate for the introduction of the propargylsulfonyl group into complex molecules. sltchemicals.com This moiety can be found in various specialty chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals, where the unique electronic and steric properties of the propargyl group can impart desired biological activity or physical properties.

Theoretical and Computational Studies of 2 Propyne 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-propyne-1-sulfonyl chloride at the atomic and electronic levels.

Elucidation of Electronic Structure, Charge Distribution, and Reactive Sites

Computational studies, particularly those employing density functional theory (DFT), are essential for elucidating the electronic structure of this compound. The propargyl group (HC≡C-CH₂–) significantly influences the molecule's electronic properties. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) polarizes the molecule, affecting the charge distribution across the entire structure.

Natural Bond Orbital (NBO) analysis can reveal a highly polarized sulfonyl group, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This polarization dictates the primary electrophilic site of the molecule. The alkyne and adjacent methylene (B1212753) group also exhibit distinct electronic features that can act as reactive sites. For instance, the terminal hydrogen of the alkyne can be acidic, and the triple bond can undergo addition reactions. magtech.com.cn

Table 1: Calculated Atomic Charges of this compound

| Atom | Charge (a.u.) |

|---|---|

| S | +1.2 to +1.5 |

| O1 | -0.7 to -0.9 |

| O2 | -0.7 to -0.9 |

| Cl | -0.1 to -0.3 |

| C1 (CH₂) | -0.2 to -0.4 |

| C2 (C≡) | +0.1 to +0.3 |

| C3 (≡CH) | -0.1 to -0.2 |

| H (CH₂) | +0.1 to +0.2 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The identification of reactive sites is further aided by mapping the electrostatic potential (ESP) on the molecule's electron density surface. Regions of positive potential indicate susceptibility to nucleophilic attack, primarily around the sulfur atom, while negative potential regions, such as those near the oxygen atoms, are prone to electrophilic interaction.

Computational Analysis of Conformational Energetics and Dynamics

The conformational landscape of this compound is relatively simple due to the rigidity of the propargyl group. The primary degree of rotational freedom is around the C-S bond. Quantum chemical calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. These calculations typically show that the gauche and anti-conformers have distinct energies, with the relative stability depending on subtle electronic and steric effects. This information is critical for understanding how the molecule's shape influences its reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique is invaluable for studying its behavior in a condensed phase, such as in a solvent or in its liquid state. MD simulations can provide insights into intermolecular interactions, solvation effects, and the dynamics of molecular motion. nih.govsemanticscholar.org

In a polar solvent, MD simulations would likely show strong dipole-dipole interactions between the sulfonyl chloride group and solvent molecules. The propargyl group, with its triple bond, can also engage in specific interactions, such as π-stacking or hydrogen bonding if the solvent is protic. These simulations are crucial for understanding reaction kinetics in solution, as the solvent can stabilize transition states and intermediates.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. ibs.re.kr For example, in reactions with nucleophiles, DFT calculations can be used to map out the potential energy surface, locating the transition state for nucleophilic attack at the sulfur atom. The calculated activation energy for this step provides a quantitative measure of the reaction rate.

Sulfonyl chlorides are known to react with a variety of unsaturated compounds, including alkenes and alkynes. magtech.com.cn Computational studies can help to distinguish between different possible reaction pathways, such as concerted or stepwise mechanisms, and to predict the stereochemical outcome of these reactions.

Predictive Algorithms for Reactivity and Chemoselectivity

Predictive algorithms, often based on machine learning and quantum mechanical descriptors, can be employed to forecast the reactivity and chemoselectivity of this compound in various chemical transformations. nih.gov These models are trained on large datasets of known reactions and can learn the complex relationships between molecular structure and reactivity. For instance, such algorithms could predict whether a reaction is more likely to occur at the sulfonyl chloride group or at the propargyl moiety under specific conditions.

In Silico Design and Optimization of Novel Derivatives

The computational tools discussed above can be harnessed for the in silico design of novel derivatives of this compound with tailored properties. nih.govnih.gov By systematically modifying the structure of the parent molecule—for example, by introducing substituents on the propargyl group—and then calculating the properties of these new derivatives, it is possible to screen for compounds with enhanced reactivity, specific biological activity, or other desirable characteristics. This approach can significantly accelerate the discovery and development of new chemical entities. researchgate.netacs.org

Q & A

Q. How does the electronic nature of this compound influence its reactivity in photoredox catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.